molecular formula C25H24N2O4 B13129474 Fmoc-Ala-PAB-OH

Fmoc-Ala-PAB-OH

Cat. No.: B13129474
M. Wt: 416.5 g/mol
InChI Key: NBKLFZDMMXXIMC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Fmoc-Ala-PAB-OH acts as a cleavable linker in bioconjugates. The Fmoc group protects the amine during synthesis and is removed under basic conditions to expose the reactive amine. This amine can then participate in further conjugation reactions . The cleavable nature of the linker allows for the release of the conjugated molecule at the target site, enhancing the efficacy of the therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala-PAB-OH is unique due to its specific combination of Fmoc protection and alanine residue, making it particularly suitable for creating stable yet cleavable linkers in bioconjugates .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential tool in the synthesis of complex peptides and bioconjugates, contributing to advancements in targeted therapies and biomedical research.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H24N2O4/c1-16(24(29)27-18-12-10-17(14-28)11-13-18)26-25(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23,28H,14-15H2,1H3,(H,26,30)(H,27,29)/t16-/m0/s1

InChI Key

NBKLFZDMMXXIMC-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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